3-Oxo-1-propylcyclobutane-1-carboxylicacid
Description
3-Oxo-1-propylcyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a ketone group (3-oxo) and a propyl substituent on the cyclobutane ring, with a carboxylic acid functional group at position 1. Cyclobutane carboxylic acids are notable for their strained four-membered ring, which influences reactivity, solubility, and biological interactions. The ketone group may increase polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxo-1-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-8(7(10)11)4-6(9)5-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
PDHPUHZDBSOJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-propylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps involving ethanol, dimethylformamide (DMF), and water as solvents, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-propylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Oxo-1-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 3-Oxo-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Oxo-1-propylcyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Insights
- Substituent Effects: Alkyl Chains (Propyl/Isopropyl): Propyl and isopropyl groups increase lipophilicity (logP) compared to unsubstituted analogs, enhancing bioavailability in hydrophobic environments . Aromatic vs. Aliphatic Substituents: Phenyl or chlorophenyl groups introduce π-π stacking interactions, beneficial in drug-receptor binding, whereas aliphatic chains favor passive diffusion across lipid membranes .
Stability and Purity :
Q & A
Basic: What are the common synthetic routes for 3-Oxo-1-propylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cycloaddition reactions (e.g., [2+2] photocycloaddition) or functionalization of preformed cyclobutane rings. For example, the propyl group can be introduced through alkylation of a cyclobutane precursor, followed by oxidation to install the ketone moiety. Optimization involves:
- Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
- Temperature : Low temperatures (−78°C) minimize side reactions in oxidation steps .
Yield improvements (≥75%) are achievable by controlling stoichiometry and purifying intermediates via column chromatography.
Basic: How is the structural integrity of 3-Oxo-1-propylcyclobutane-1-carboxylic acid validated?
Methodological Answer:
Multi-technique characterization is critical:
- 1H/13C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and propyl chain integration .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ketone and carboxylic acid groups) .
- HPLC/MS : Ensure purity (>99%) and molecular ion ([M-H]⁻ at m/z 184.1) consistency .
Advanced: What mechanistic insights explain the reactivity of the cyclobutane ring in this compound?
Methodological Answer:
The strained cyclobutane ring undergoes selective ring-opening or functionalization:
- Electrophilic Attack : The ketone group directs electrophiles to the β-carbon of the cyclobutane, enabling regioselective modifications .
- Photoreactivity : Under UV light, [2+2] retro-cycloaddition can occur, forming diradical intermediates detectable via EPR spectroscopy .
Computational studies (DFT) reveal transition-state energies for ring-opening reactions, guiding catalyst selection .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina. The propyl chain and ketone group show affinity for lipophilic pockets .
- QSAR Models : Correlate substituent effects (e.g., logP values) with antimicrobial activity. Hydrophobic substituents enhance membrane penetration .
Advanced: What are the challenges in studying this compound’s interactions with biological systems?
Methodological Answer:
- Metabolic Stability : The carboxylic acid group undergoes rapid glucuronidation in vivo, detected via LC-MS/MS. Use metabolic inhibitors (e.g., β-glucuronidase) in assays .
- Protein Binding : Surface plasmon resonance (SPR) reveals weak binding (KD ~10⁻⁴ M) to serum albumin, necessitating structural analogs for improved pharmacokinetics .
Advanced: How should researchers resolve contradictions in reported spectral data?
Methodological Answer:
Discrepancies in NMR chemical shifts may arise from solvent polarity or pH variations. For example:
- Deuterated Solvents : DMSO-d₆ vs. CDCl₃ can shift carboxylic acid proton signals by 0.5–1.0 ppm .
- pH Effects : Acidic conditions protonate the ketone, altering spin-spin coupling. Standardize sample preparation (e.g., neutral pH in D₂O) .
Advanced: What factors influence the compound’s stability under storage or experimental conditions?
Methodological Answer:
- Thermal Degradation : TGA shows decomposition >150°C. Store at −20°C in amber vials to prevent ketone oxidation .
- Light Sensitivity : UV-Vis studies indicate photodegradation (λmax = 280 nm). Use light-resistant containers .
Advanced: How can derivatization expand the compound’s research applications?
Methodological Answer:
- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving volatility for GC-MS analysis .
- Amide Formation : Couple with amines (EDC/NHS) to create probes for fluorescence labeling or enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
